molecular formula C5H11ClN2O B012958 1-Methylpiperazin-2-one hydrochloride CAS No. 109384-27-2

1-Methylpiperazin-2-one hydrochloride

Cat. No. B012958
M. Wt: 150.61 g/mol
InChI Key: KMRWHESBJZFGFH-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

4N HCl-dioxane (20 mL) was added to 3-oxopiperazine-1-carboxylic acid tert-butyl ester (2.06 g) obtained from Referential Example 90, followed by stirring at room temperature for 1 hour. The reaction solvent was removed under reduced pressure, to thereby give the title compound as an oily product (1.44 g, 99%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][NH:11][C:10](=[O:14])[CH2:9]1)=O)(C)(C)C.[ClH:15].O1CCOC[CH2:17]1>>[ClH:15].[CH3:17][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][C:10]1=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CN1C(CNCC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.